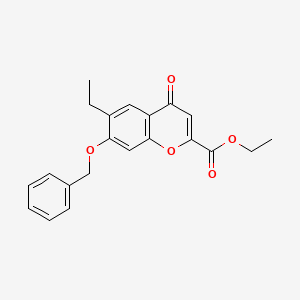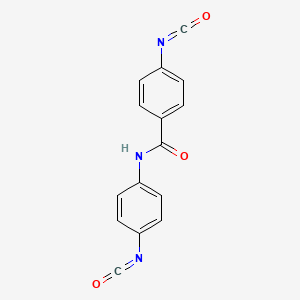
4-Isocyanato-N-(4-isocyanatophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanato-N-(4-isocyanatophenyl)benzamide is a chemical compound with the molecular formula C15H9N3O3. It is known for its unique structure, which includes two isocyanate groups attached to a benzamide core. This compound is often used in various industrial and research applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-N-(4-isocyanatophenyl)benzamide typically involves the reaction of 4-aminobenzamide with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-aminobenzamide
Reagent: Phosgene (COCl2)
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Isocyanato-N-(4-isocyanatophenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: The isocyanate groups can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Amines: React with isocyanates to form ureas.
Alcohols: React with isocyanates to form carbamates.
Polyols: React with isocyanates to form polyurethanes.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Aplicaciones Científicas De Investigación
4-Isocyanato-N-(4-isocyanatophenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials such as polyurethanes, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 4-Isocyanato-N-(4-isocyanatophenyl)benzamide involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Another compound with two isocyanate groups, commonly used in the production of polyurethanes.
Toluene diisocyanate: A widely used isocyanate in the production of flexible foams and coatings.
Uniqueness
4-Isocyanato-N-(4-isocyanatophenyl)benzamide is unique due to its benzamide core, which imparts specific reactivity and properties that differentiate it from other isocyanates. Its ability to form stable ureas and carbamates makes it valuable in various applications, particularly in the synthesis of high-performance materials.
Propiedades
Número CAS |
13753-48-5 |
|---|---|
Fórmula molecular |
C15H9N3O3 |
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
4-isocyanato-N-(4-isocyanatophenyl)benzamide |
InChI |
InChI=1S/C15H9N3O3/c19-9-16-12-3-1-11(2-4-12)15(21)18-14-7-5-13(6-8-14)17-10-20/h1-8H,(H,18,21) |
Clave InChI |
XXIBJMYGQAHPFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



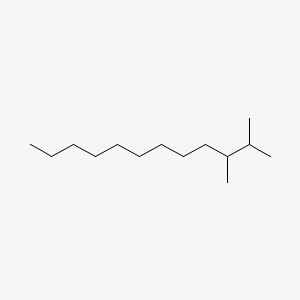
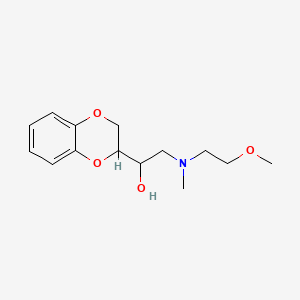

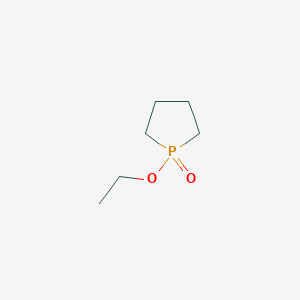

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
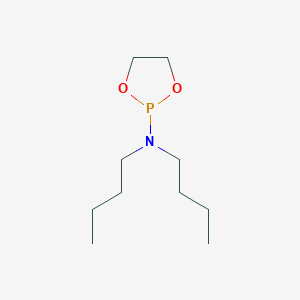
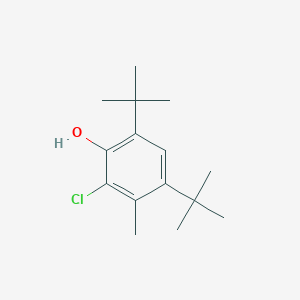

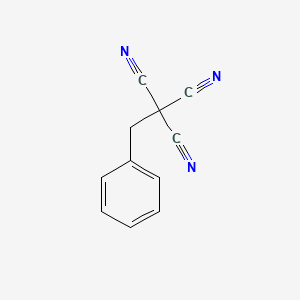

![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
